1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene
Description
Properties
IUPAC Name |
1,3-dichloro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCYQDSZUAMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255734 | |
| Record name | 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-25-0 | |
| Record name | 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Formation of benzoic acid derivatives.
Reduction Reactions: Dechlorinated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
- Biochemical Research
- Synthesis of Fluorinated Compounds
- Material Science
Industrial Applications
- Agricultural Chemicals
- Pharmaceuticals
- Fluorinated Polymers
Data Tables
| Application Area | Specific Use Case | Impact |
|---|---|---|
| Biochemical Research | Proteomics probe | Enhances understanding of protein interactions |
| Synthesis of Fluorinated Compounds | Precursor for pharmaceuticals | Facilitates development of new drugs |
| Material Science | Development of advanced coatings | Increases durability under extreme conditions |
| Agricultural Chemicals | Formulation of pesticides | Improves crop protection |
| Pharmaceuticals | Drug development | Potential new therapeutic agents |
| Fluorinated Polymers | Production of non-stick coatings | Superior chemical resistance |
Case Studies
-
Proteomics Study :
A study utilizing this compound as a probe demonstrated its effectiveness in identifying protein-ligand interactions within cellular environments. This research highlighted its potential for advancing drug discovery processes by targeting specific proteins associated with diseases. -
Agricultural Application :
In agricultural trials, formulations containing this compound showed increased efficacy against common pests compared to traditional pesticides. The fluorinated structure contributed to longer-lasting effects and reduced environmental impact. -
Material Durability Testing :
Research on coatings developed with this compound revealed enhanced resistance to solvents and high temperatures. These findings support its use in industries requiring robust materials capable of withstanding harsh conditions.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1,3-Dichloro-2-(trifluoromethyl)benzene (CAS 104359-35-5)
- Molecular Formula : C₇H₃Cl₂F₃
- Molecular Weight : 215.00 g/mol
- Substituents : Chlorine at positions 1 and 3; -CF₃ at position 2.
- Key Differences: The trifluoromethyl group reduces steric hindrance compared to the trifluoroethyl chain.
1,4-Dichloro-2-(trifluoromethyl)benzene (CAS 320-50-3)
- Molecular Formula : C₇H₃Cl₂F₃
- Molecular Weight : 215.00 g/mol
- Substituents : Chlorine at positions 1 and 4; -CF₃ at position 2.
- Key Differences : The positional isomerism (1,4-dichloro vs. 1,3-dichloro) alters electronic distribution and dipole moments, influencing reactivity in substitution reactions .
| Property | This compound | 1,3-Dichloro-2-CF₃-Benzene | 1,4-Dichloro-2-CF₃-Benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~228.03 | 215.00 | 215.00 |
| Substituent Bulk | Higher (CH₂CF₃) | Lower (CF₃) | Lower (CF₃) |
| Lipophilicity (LogP) | Estimated higher | Moderate | Moderate |
| Synthetic Accessibility | Likely more complex | Standard fluorination routes | Standard fluorination routes |
Trifluoroethyl-Substituted Aromatics
(2,2,2-Trifluoroethyl)benzene Derivatives
- Example: Palladium-catalyzed reactions involving (2,2,2-trifluoroethyl)benzene and indole derivatives yield compounds with notable physiological activities .
- Comparison: The trifluoroethyl group in this compound may enhance metabolic stability compared to non-fluorinated ethyl analogs due to fluorine’s resistance to oxidative degradation .
Agrochemical Analogs
Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
- Molecular Formula: C₁₅H₁₁ClF₃NO₄
- Molecular Weight : 361.70 g/mol
- Key Differences : Oxyfluorfen’s nitro and ethoxy groups confer herbicidal activity, while this compound lacks these functional groups. However, both compounds leverage fluorine’s electron-withdrawing effects to enhance stability and target binding .
Impact of Fluorine Substitution
Fluorine’s unique properties profoundly influence the behavior of this compound:
- Bioavailability: The trifluoroethyl group may improve membrane permeability compared to non-fluorinated analogs, as seen in pharmaceuticals where fluorine reduces basicity and enhances absorption .
- Electronic Effects : The -CH₂CF₃ group withdraws electron density via induction, polarizing the benzene ring and directing electrophilic substitution to specific positions .
Biological Activity
1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with notable applications in various fields of chemical research and potential biological activity. Its molecular formula is C8H5Cl2F3, and it has a molecular weight of 229.03 g/mol. The compound's structure includes two chlorine atoms and a trifluoroethyl group, which significantly influences its chemical reactivity and biological properties.
This compound is characterized by its unique trifluoromethyl group, which is known to impart various biological activities due to its electron-withdrawing nature. This group enhances lipophilicity and can influence the pharmacokinetics of compounds in which it is incorporated.
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes by stabilizing interactions through hydrophobic effects and potential hydrogen bonding.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the trifluoroethyl group in this compound may similarly enhance its efficacy against various pathogens .
- Cytotoxicity : Research has indicated that halogenated compounds can exhibit cytotoxic effects on cancer cell lines. Specifically, studies have shown that similar dichlorobenzene derivatives can induce apoptosis in human cancer cells through the activation of caspase pathways . The biological implications of this compound in this context warrant further investigation.
- Neuropharmacology : The incorporation of trifluoromethyl groups has been linked to increased potency in neuropharmacological agents. For instance, compounds with similar structures have shown enhanced serotonin uptake inhibition . This suggests a potential role for this compound in modulating neurotransmitter systems.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What role does this compound play in synthesizing fluorinated pharmaceuticals or agrochemicals?
- Methodology : It serves as a precursor for trifluoroethyl-containing drugs (e.g., kinase inhibitors). Key steps:
- Nucleophilic Displacement : Replace chlorine with amines or thiols.
- Cross-Coupling : Suzuki-Miyaura reactions to attach heterocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
